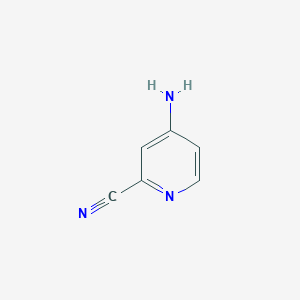

4-Aminopyridine-2-carbonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-aminopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-4-6-3-5(8)1-2-9-6/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKRESMCPMIWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630864 | |

| Record name | 4-Aminopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98139-15-2 | |

| Record name | 4-Aminopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Aminopyridine 2 Carbonitrile

Established Reaction Pathways for 4-Aminopyridine-2-carbonitrile

Historically, the synthesis of polysubstituted pyridines, including this compound, has relied on multi-step procedures. One common approach involves the condensation of a chalcone (B49325) or a carbonyl compound with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297). However, these traditional methods often suffer from drawbacks such as prolonged reaction times, the use of volatile and toxic solvents, low yields, and demanding isolation procedures. ajol.info For instance, the synthesis of 2-aminopyridine-3-carbonitriles has been documented through various routes, but many are plagued by these limitations, making them less than ideal for large-scale and environmentally conscious production. ajol.inforesearchgate.net

Another established method involves the ring transformation of nitropyrimidinone with active methylene (B1212753) compounds in the presence of ammonium acetate. rsc.org This approach provides a route to functionalized 4-aminopyridines, which are valuable precursors for fused heterocyclic systems. rsc.org While effective, such methods can necessitate multi-step reactions and intricate experimental setups. rsc.org The development of more efficient and practical synthetic routes has therefore been a significant area of research.

Innovative Synthetic Strategies and Process Enhancements

To address the limitations of classical methods, significant research has been directed towards developing more efficient, economical, and environmentally friendly synthetic protocols for this compound and its derivatives.

One-Pot Multicomponent Reactions in this compound Synthesis

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering significant advantages over traditional linear syntheses by minimizing sequential steps, reducing waste, and often improving yields. preprints.orgfrontiersin.orgtcichemicals.com The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been a prime target for the application of MCRs. researchgate.netnih.gov

A prevalent MCR strategy for synthesizing 2-aminopyridine-3-carbonitrile derivatives involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate. ajol.inforesearchgate.net This approach allows for the construction of the substituted pyridine (B92270) ring in a single step from readily available starting materials. researchgate.netkemdikbud.go.id For example, the reaction of aromatic aldehydes, acetophenone (B1666503) derivatives, malononitrile, and ammonium acetate under reflux conditions in the presence of a catalyst has been shown to be an effective method. ajol.info

The efficiency of these MCRs is often dependent on the choice of catalyst and reaction conditions. Various catalysts have been employed to promote these transformations, which will be discussed in the following section. The general mechanism for the synthesis of 2-amino-4,6-diarylpyridine-3-carbonitrile derivatives via this MCR is proposed to proceed through a series of condensation and cyclization steps. ajol.info

Table 1: Examples of One-Pot Multicomponent Synthesis of Aminopyridine-carbonitrile Derivatives

| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde, Acetophenone, Malononitrile, Ammonium Acetate | Cu(OAc)2 | Ethanol | Reflux | 2-amino-4,6-diphenylpyridine-3-carbonitrile | High | ajol.info |

| Aldehydes, Malononitrile, Ammonium Acetate | Fe3O4@SiO2@ZnCl2 | Solvent-free | 110 °C | 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles | High | kemdikbud.go.id |

| 4-Amino acetophenone, Malononitrile, Ammonium Acetate, Benzaldehydes | None | Benzene (B151609) | Reflux | 4-substituted-6-(p-aminophenyl)-2-aminopyridine-3-carbonitrile derivatives | High | researchgate.net |

| Aldehydes, Ketones, Malononitrile, Ammonium Acetate | MgO | DMF | Heating | 4,6-disubstituted 2-aminopyridine-3-carbonitriles | - | researchgate.net |

Catalytic Approaches in the Preparation of this compound

The use of catalysts is crucial in enhancing the efficiency and selectivity of synthetic reactions. A wide array of catalysts has been investigated for the synthesis of this compound and related structures. bohrium.com

Copper(II) acetate (Cu(OAc)2) has been utilized as an efficient and environmentally benign catalyst for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives. ajol.info This method offers advantages such as ease of work-up, no side reactions, and low cost. ajol.info Nanomagnetic catalysts, such as Fe3O4@SiO2@ZnCl2, have also been successfully employed. kemdikbud.go.id These heterogeneous catalysts are easily recoverable and reusable, aligning with the principles of green chemistry. kemdikbud.go.id

Other catalytic systems reported for the synthesis of aminopyridine-carbonitriles include:

Iron(III) Phosphate (FePO4) tandfonline.com

ZSM-5 , a heterogeneous catalyst used in solvent-free conditions for the synthesis of 2,4,6-triarylpyridines. tandfonline.com

Magnesium oxide (MgO) , a highly effective heterogeneous base catalyst. researchgate.net

Basic and acidic catalysts such as K2CO3 and piperidine (B6355638) have also been employed in the synthesis of related aminopyran and aminopyridine derivatives. bohrium.com

The choice of catalyst can significantly influence the reaction conditions, with some methods allowing for solvent-free reactions at elevated temperatures, further enhancing the sustainability of the process. kemdikbud.go.idtandfonline.com

Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. kemdikbud.go.id For the synthesis of this compound and its analogues, this has translated into a focus on solvent-free reactions, the use of reusable heterogeneous catalysts, and one-pot procedures that minimize waste and energy consumption. kemdikbud.go.idtandfonline.com

The use of nanomagnetic catalysts like Fe3O4@SiO2@ZnCl2 exemplifies a green approach, as it allows for high yields under solvent-free conditions and easy catalyst recycling. kemdikbud.go.id Similarly, the application of ZSM-5 as a reusable heterogeneous catalyst in a solvent-free protocol for synthesizing triarylpyridines highlights the move towards more sustainable practices. tandfonline.com The one-pot reaction using benzene as a solvent, while not entirely "green" due to the solvent, is described as "envirofriendly" in one study due to its easy workup and high yields. researchgate.net

Synthesis of Functionalized this compound Derivatives and Analogues

The ability to selectively introduce functional groups onto the this compound core is essential for tailoring its properties for specific applications.

Strategies for Selective Functionalization of the Pyridine Ring

The selective functionalization of the pyridine ring is a well-explored area of organic synthesis. organic-chemistry.org For 4-aminopyridine (B3432731) derivatives, several strategies can be employed.

One approach involves the ring transformation of a substituted pyrimidinone. For example, reacting 3-methyl-5-nitropyrimidin-4(3H)-one with various active methylene compounds in the presence of ammonium acetate allows for the synthesis of 4-aminopyridines with different substituents at the 3, 5, and 6 positions. rsc.org This method has been used to introduce ethoxycarbonyl, methyl, and methoxy (B1213986) groups at various positions on the pyridine ring. rsc.org

Another strategy is the direct C-H functionalization of the pyridine ring. While challenging due to the electronic nature of the pyridine ring, several methods have been developed. researchgate.net Manganese-aminopyridine complexes have shown promise as catalysts for the selective oxidation of C-H bonds, offering a direct route to introduce oxygen-containing functional groups. mdpi.com

Late-stage functionalization (LSF) is a particularly valuable strategy for modifying complex molecules like those based on the 4-aminopyridone scaffold. rsc.org Electrochemical methods and multicomponent reactions have been successfully applied for the site-selective decoration of the 4-amino-2-pyridone chemotype. rsc.org

Furthermore, the synthesis of N-alkyl-4-pyridinamines can be achieved through the reductive amination of 4-aminopyridine with an appropriate aldehyde, followed by catalytic hydrogenation. google.com This demonstrates a method for functionalizing the amino group of the 4-aminopyridine core.

Incorporation of Electron-Donating and Electron-Withdrawing Groups

The strategic incorporation of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the this compound framework is a key aspect of advanced synthetic design, enabling the fine-tuning of the molecule's electronic properties, reactivity, and potential utility as a chemical intermediate. While specific literature detailing the direct functionalization of this compound with a wide array of substituents is not extensively documented, established methodologies for the synthesis of closely related substituted aminopyridine carbonitrile isomers provide a clear blueprint for achieving this goal. These methods primarily involve multicomponent reactions where substituted precursors are used to construct the desired pyridine ring system.

Methodologies for synthesizing analogous substituted 2-aminopyridine-3-carbonitrile derivatives are well-established and demonstrate the feasibility of incorporating various functional groups. researchgate.netajol.infosemanticscholar.org A prevalent strategy is the one-pot condensation reaction involving a ketone, an aldehyde, malononitrile, and an ammonium salt (such as ammonium acetate) as the nitrogen source. researchgate.netsemanticscholar.org In this approach, the choice of substituted aldehydes and ketones serves as the primary vehicle for introducing EDGs and EWGs into the final molecular structure.

For instance, in a one-pot reaction to form a 2-aminopyridine-3-carbonitrile scaffold, various benzaldehydes bearing electron-releasing groups (like methoxy, -OCH₃) and electron-withdrawing groups (like chloro, -Cl or nitro, -NO₂) can be used. researchgate.netnih.gov The electronic nature of the substituent on the aldehyde can influence reaction yields and the properties of the resulting product. Research on related structures shows that aldehydes with EWGs can sometimes lead to higher reaction yields compared to those with EDGs. nih.gov

A study on the synthesis of 4-substituted-6-(p-aminophenyl)-2-aminopyridine-3-carbonitrile derivatives successfully utilized a variety of substituted benzaldehydes to introduce functionality at the 4-position of the pyridine ring. researchgate.net This highlights a robust method for achieving structural diversity. The reaction proceeds by treating 4-amino acetophenone with malononitrile, ammonium acetate, and the chosen substituted benzaldehyde. researchgate.net The findings from this and similar syntheses for isomeric structures are summarized below to illustrate the types of substituents that can be incorporated using this methodology.

| Substituent on Precursor (Benzaldehyde) | Substituent Type | Resulting Group on Pyridine Ring | Reference |

|---|---|---|---|

| 4-Methoxy (-OCH₃) | Electron-Donating (EDG) | 4-(4-methoxyphenyl) | researchgate.net |

| 4-Chloro (-Cl) | Electron-Withdrawing (EWG) | 4-(4-chlorophenyl) | researchgate.netajol.info |

| 4-Nitro (-NO₂) | Strong Electron-Withdrawing (EWG) | 4-(4-nitrophenyl) | researchgate.net |

| 3,4-Dimethoxy | Electron-Donating (EDG) | 4-(3,4-dimethoxyphenyl) | researchgate.net |

| 4-Hydroxy (-OH) | Electron-Donating (EDG) | 4-(4-hydroxyphenyl) | researchgate.net |

The successful synthesis of these analogs underscores the versatility of the one-pot condensation reaction. The reaction tolerates a range of functional groups, from strongly donating to strongly withdrawing, making it a highly valuable and adaptable method. researchgate.netajol.info For the synthesis of a substituted this compound, one could theoretically adapt this multicomponent strategy, although the precise precursors and reaction conditions would require specific optimization for this particular isomer.

Another potential route for incorporating a functional group, specifically an EWG like a halogen, involves starting with a pre-functionalized pyridine. For example, methods exist for the synthesis of 4-Amino-2-chloropyridine. chemicalbook.com This intermediate, which already contains an amino group at the C4 position and an EWG (chloro) at the C2 position, could potentially be a precursor for introducing the nitrile group, though this subsequent cyanation step presents its own synthetic challenges.

The table below summarizes the yield data from a representative synthesis of substituted 2-amino-3-cyanopyridine derivatives, which serves as an illustrative model for the potential outcomes when applying similar multicomponent strategies.

| Aldehyde Precursor | Ketone Precursor | Product Substituents | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Acetophenone | 4-(4-Chlorophenyl), 6-Phenyl | 88 | ajol.info |

| 4-Methoxybenzaldehyde | Acetophenone | 4-(4-Methoxyphenyl), 6-Phenyl | 95 | ajol.info |

| Benzaldehyde | 4-Chloroacetophenone | 4-Phenyl, 6-(4-Chlorophenyl) | 92 | ajol.info |

| Benzaldehyde | 4-Methylacetophenone | 4-Phenyl, 6-(p-tolyl) | 94 | ajol.info |

| 4-Nitrobenzaldehyde | Acetophenone | 4-(4-Nitrophenyl), 6-Phenyl | 90 | ajol.info |

These findings collectively suggest that multicomponent reactions are a powerful and flexible tool for the synthesis of the aminopyridine-carbonitrile scaffold. By selecting appropriate starting materials, a diverse range of derivatives featuring both electron-donating and electron-withdrawing groups can be systematically prepared, allowing for precise control over the final molecule's electronic characteristics.

Chemical Reactivity and Transformation Mechanisms of 4 Aminopyridine 2 Carbonitrile

Reactions Involving the Amino Group (e.g., Acylation, Alkylation)

The exocyclic amino group at the 4-position of the pyridine (B92270) ring is a primary site for nucleophilic attack, readily participating in reactions with various electrophiles.

Acylation: The amino group of 4-aminopyridine (B3432731) derivatives can be readily acylated to form the corresponding amides. This transformation is typically achieved using acylating agents such as acid chlorides or anhydrides. For instance, the reaction of aminopyridines with endic anhydride (B1165640) has been shown to chemoselectively transform the exocyclic amino group into the corresponding amido acids. researchgate.net While specific studies on the acylation of 4-aminopyridine-2-carbonitrile are not extensively documented in readily available literature, the general reactivity of 4-aminopyridines suggests that similar transformations are feasible. The presence of the electron-withdrawing nitrile group might slightly decrease the nucleophilicity of the amino group compared to unsubstituted 4-aminopyridine, potentially requiring slightly more forcing reaction conditions. 4-Aminopyridine itself can also act as a catalyst in acylation reactions. figshare.comacs.org

Alkylation: The amino group can also undergo alkylation. Direct N-alkylation of aminopyridines using alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products, and potentially alkylation of the pyridine ring nitrogen. researchgate.net To achieve more selective N-monoalkylation, reductive amination using an aldehyde or a carboxylic acid in the presence of a reducing agent like sodium borohydride (B1222165) is a common and effective strategy. researchgate.net For instance, the N-monoalkylation of 2- and 3-aminopyridines has been successfully carried out using carboxylic acids and sodium borohydride under mild conditions. researchgate.net It is expected that this compound would undergo similar transformations.

| Aminopyridine Substrate | Alkylation Reagent | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Aminopyridine | Formic acid | Sodium borohydride | N-Methyl-3-aminopyridine | Good | researchgate.net |

| 2-Aminopyridine (B139424) | Acetic acid | Sodium borohydride | N-Ethyl-2-aminopyridine | Good | researchgate.net |

| N-Boc-4-aminopyridine | Alkyl halide | Electrogenerated acetonitrile (B52724) anion | N-Alkyl-N-Boc-4-aminopyridine | High | researchgate.net |

Reactions Involving the Carbonitrile Group (e.g., Hydrolysis, Reduction)

The carbonitrile group at the 2-position is a versatile functional group that can be converted into other important moieties, such as carboxylic acids and amines.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid. libretexts.orggoogle.com This process proceeds through an amide intermediate. chemistrysteps.com Alkaline hydrolysis, on the other hand, involves heating with a base like sodium hydroxide, which initially forms a carboxylate salt that is then protonated in a separate acidic workup step to yield the carboxylic acid. libretexts.orgchemguide.co.uk The synthesis of 4-aminopyridine-2-carboxylic acid from a related precursor has been documented, indicating the feasibility of this transformation. chemicalbook.com

| Reaction Type | Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), Heat | Amide | Carboxylic acid | libretexts.orgchemguide.co.uk |

| Alkaline Hydrolysis | Aqueous base (e.g., NaOH), Heat; then Acid workup | Carboxylate salt | Carboxylic acid | libretexts.orgchemguide.co.uk |

Reduction: The carbonitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.uk Reduction with LiAlH₄ is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to liberate the amine. chemguide.co.uk Catalytic hydrogenation involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. More recently, reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride have been shown to effectively reduce a variety of nitriles to primary amines. nih.govorganic-chemistry.org

Nucleophilic and Electrophilic Substitution Pathways on the Pyridine Nucleus

The pyridine ring in this compound is generally deactivated towards electrophilic substitution and activated towards nucleophilic substitution due to the electron-withdrawing nature of the nitrogen heteroatom. The positions of substitution are further influenced by the existing amino and carbonitrile groups.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles, particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iqquimicaorganica.orgstackexchange.com In this compound, the 2- and 6-positions are activated towards nucleophilic attack. The presence of a good leaving group at one of these positions would facilitate SNAr reactions. The amino group at the 4-position is a strong activating group for nucleophilic substitution at the 3- and 5-positions, but the inherent reactivity of the pyridine ring at the 2- and 6-positions generally dominates.

Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. snnu.edu.cnnih.gov For this compound to be utilized in such reactions, it would typically first need to be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate, at one of the ring positions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or triflate. snnu.edu.cnnih.gov A hypothetical 5-bromo-4-aminopyridine-2-carbonitrile could be coupled with various boronic acids to introduce a wide range of substituents at the 5-position. The Suzuki-Miyaura reaction is widely used in the synthesis of complex molecules due to its functional group tolerance. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orglibretexts.orgacsgcipr.org A halogenated derivative of this compound could be coupled with various primary or secondary amines to introduce new amino substituents on the pyridine ring. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org A halogenated this compound could undergo Sonogashira coupling to introduce an alkynyl group, which is a valuable synthon for further transformations. nih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

| Coupling Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | snnu.edu.cnnih.gov |

| Buchwald-Hartwig | Primary or secondary amine | Pd catalyst, Phosphine ligand, Base | C-N | wikipedia.orglibretexts.org |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) | wikipedia.orglibretexts.org |

4 Aminopyridine 2 Carbonitrile As a Versatile Building Block in Organic Synthesis

Precursor Role in the Construction of Diverse Heterocyclic Systems

The reactivity of 4-aminopyridine-2-carbonitrile allows it to be a foundational component in the synthesis of various fused heterocyclic systems. The amino and cyano groups can participate in a range of cyclization reactions, leading to the formation of complex polycyclic structures.

One notable application is in the synthesis of pyridopyrimidines. These compounds are formed through the reaction of this compound with various reagents, leading to the construction of a pyrimidine (B1678525) ring fused to the initial pyridine (B92270) structure. For instance, reactions with cyanopyridine or enaminonitriles can yield various substituted pyrido[2,3-d]pyrimidines. nih.gov The strategic use of different reactants and catalysts, including nano-catalysts, allows for the controlled synthesis of a diverse library of these heterocyclic compounds. nih.gov

Furthermore, the aminopyridine scaffold is a key element in the synthesis of other complex heterocyclic structures. It can be incorporated into larger molecules through multi-component reactions, providing an efficient pathway to novel chemical entities. nih.govresearchgate.net The versatility of 4-aminopyridine (B3432731) derivatives as precursors is a cornerstone of modern heterocyclic chemistry, enabling the creation of molecules with tailored properties. nih.govresearchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Aminopyridine Precursors

| Precursor | Reagents | Resulting Heterocyclic System |

|---|---|---|

| This compound | Cyanopyridine, Enaminonitriles | Pyrido[2,3-d]pyrimidines nih.gov |

| 2-Aminopyridine (B139424) | Malononitrile (B47326), Aldehydes | 2-Amino-3-cyanopyridines nih.gov |

Application in the Synthesis of Pharmaceutical Intermediates

The structural motif of 4-aminopyridine is present in numerous active pharmaceutical ingredients (APIs). Consequently, this compound and its derivatives are valuable intermediates in the pharmaceutical industry. nbinno.com

A significant example is the synthesis of Dalfampridine (4-aminopyridine), a drug used to improve walking in patients with multiple sclerosis. nbinno.comgoogle.com While various synthetic routes to 4-aminopyridine exist, many start from pyridine derivatives, highlighting the importance of functionalized pyridines as key intermediates. google.comsemanticscholar.org The synthesis often involves the reduction of a nitro group or other functional group manipulations on the pyridine ring. semanticscholar.org

The aminopyridine scaffold is also a core component in the development of other therapeutic agents. For instance, it is a key structural element in a class of TYK2 inhibitors, which are being investigated for the treatment of autoimmune diseases. nih.gov The synthesis of these complex molecules often involves the strategic modification of a 4-aminopyridine core. nih.gov

Table 2: Pharmaceutical Intermediates and Final Products from Aminopyridine Scaffolds

| Starting Material/Intermediate | Pharmaceutical Application/Target |

|---|---|

| 4-Halopyridine | Precursor to Dalfampridine (4-aminopyridine) google.com |

| 4-Nitropyridine-N-oxide | Intermediate in the synthesis of 4-aminopyridine semanticscholar.org |

Utilization in the Development of Agrochemicals

Beyond pharmaceuticals, 4-aminopyridine and its derivatives have found applications in the agricultural sector. nbinno.com The compound itself is known to be effective as a bird repellent, sold under the trade name Avitrol, protecting crops from damage. nbinno.comnbinno.com

More broadly, the 4-aminopyridine structure serves as a key intermediate in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides. nbinno.combloomtechz.com For example, it can be a precursor for pyridine carboxylic acid ester compounds that exhibit herbicidal activity. bloomtechz.com Additionally, derivatives like 4-Amino-2-chloropyridine are important intermediates for plant growth regulators such as Forchlorfenuron (KT-30). chemicalbook.com This cytokinin promotes tissue growth and development in various fruit crops. chemicalbook.com The same derivative also shows promise as a pesticide against various plant pathogens. chemicalbook.com

The versatility of the aminopyridine core allows for the development of a wide range of agrochemical products with diverse modes of action. nbinno.combloomtechz.com

Scaffold for the Design of Novel Bioactive Compounds

The 4-aminopyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netnih.gov This makes it an excellent starting point for the design of new bioactive compounds.

Researchers have utilized the 4-aminopyridine scaffold to develop compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. researchgate.netrsc.org For example, 2-amino-3,5-dicarbonitrile-6-thiopyridines, which can be synthesized from precursors related to this compound, have shown potential in treating a variety of diseases. researchgate.net

The ability to easily modify the aminopyridine core allows for the creation of large libraries of compounds that can be screened for biological activity. nih.gov This approach has led to the discovery of potent and selective inhibitors of various enzymes and receptors. The inherent bioactivity of the aminopyridine nucleus, combined with its synthetic tractability, ensures its continued importance in the discovery of new therapeutic agents. researchgate.net

Biological Activities and Pharmacological Implications of 4 Aminopyridine 2 Carbonitrile and Its Derivatives

Modulation of Ion Channels and Synaptic Neurotransmission

The parent compound, 4-aminopyridine (B3432731) (4-AP), is well-established as a non-selective blocker of voltage-gated potassium (K+) channels. tocris.comwikipedia.org It is known to inhibit a variety of Kv channels, including subtypes like Kv1.1 and Kv1.2, with IC50 values in the micromolar range. tocris.comselleckchem.com This blockade of K+ channels in neurons reduces the efflux of potassium ions during an action potential. nih.gov The primary effect of this action is the prolongation of the action potential duration, which in turn enhances the influx of calcium ions into the presynaptic terminal. nih.govane.pl This increased intracellular calcium concentration facilitates the release of neurotransmitters at both excitatory and inhibitory synapses. nih.govnih.gov

While the classical view centers on the blockade of Kv channels, newer evidence suggests that aminopyridines may also directly stimulate high-voltage-activated calcium channels (HVACCs) independent of their effect on potassium channels, further contributing to enhanced synaptic and neuromuscular transmission. nih.gov This dual mechanism underscores the profound effect of the aminopyridine structure on neuronal excitability and communication. Derivatives of 4-AP, including 4-aminopyridine-2-carbonitrile, are synthesized and investigated based on this fundamental ability to modulate ion channels and enhance neurotransmission, making them subjects of interest for various neurological conditions. nih.govnih.gov

Antimicrobial Activities

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with studies revealing efficacy against a range of bacterial and fungal pathogens.

Various studies have evaluated the antibacterial properties of aminopyridine derivatives. For instance, certain 2-amino-3-cyanopyridine (B104079) derivatives have shown notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg/mL. rsc.orgnih.gov Similarly, novel proton transfer compounds derived from 2-aminopyridine (B139424) have been tested against both Gram-positive (S. aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli) bacteria. journalskuwait.org One such derivative exhibited a potent MIC of 15.60 µg/mL against S. aureus. journalskuwait.org The introduction of different functional groups to the aminopyridine core allows for the tuning of antibacterial specificity and potency.

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-amino-3-cyanopyridine derivative (2c) | S. aureus | 0.039 | nih.gov |

| 2-amino-3-cyanopyridine derivative (2c) | B. subtilis | 0.039 | nih.gov |

| 2-amino-3-cyanopyridine derivative (22c) | S. aureus | 39 | rsc.org |

| 2-amino-3-cyanopyridine derivative (22c) | B. subtilis | 39 | rsc.org |

| 2-amino-4-methylpyridine derivative (2) | S. aureus | 15.60 | journalskuwait.org |

| 2-amino-4-methylpyridine derivative (2) | E. faecalis | 31.25 | journalskuwait.org |

| 2-aminopyridine derivative (1) | E. coli | 31.25 | journalskuwait.org |

The antifungal activity of aminopyridine derivatives has also been a subject of investigation. Studies have shown that these compounds can be effective against various yeast species. For example, proton transfer compounds derived from 2-aminopyridine and its methylated analogues were tested against Candida albicans, Candida parapsilosis, and Candida krusei. journalskuwait.org Several of these derivatives displayed significant antifungal activity, with MIC values as low as 15.60 µg/mL against C. albicans. journalskuwait.org The development of metal-organic frameworks (MOFs) incorporating pyridine (B92270) derivatives has also been explored as a strategy to enhance antifungal efficacy. mdpi.com These findings suggest that the aminopyridine scaffold is a promising starting point for the development of new antifungal agents.

| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2,4-dichloro-5-sulfamoylbenzoic acid (Hsba) | C. albicans | 15.60 | journalskuwait.org |

| 2-aminopyridine derivative (1) | C. parapsilosis | 31.25 | journalskuwait.org |

| 2-amino-4-methylpyridine derivative (2) | C. parapsilosis | 31.25 | journalskuwait.org |

| Cu(II) complex (8) | C. krusei | 31.25 | journalskuwait.org |

While many studies focus on screening for antimicrobial activity, some research has delved into the potential mechanisms of action. For certain pyridine carboxamide derivatives with antifungal properties, studies have pointed to the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme as a possible mechanism. nih.gov This enzyme is a crucial component of the mitochondrial electron transport chain and the tricarboxylic acid cycle in fungi. Molecular docking studies have supported this hypothesis by showing that these compounds can bind effectively to the active site of SDH. nih.gov For antibacterial action, it is suggested that the activity of some derivatives is linked to the presence of specific substituents, such as a cyclohexylamine (B46788) group, which may be crucial for their interaction with bacterial targets. nih.gov However, for many this compound derivatives, the precise antimicrobial mechanism remains an area of active investigation.

Anticancer Properties

The therapeutic potential of this compound and its analogues extends to oncology, where numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells.

A significant body of research has demonstrated the cytotoxic effects of cyanopyridine derivatives against a variety of human cancer cell lines. These compounds have shown efficacy against breast cancer (MCF-7, MDA-MB-231), colon cancer (HT-29), liver cancer (HepG2), and lung cancer (A549) cells, among others. nih.govmdpi.comjksus.org The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell proliferation.

For example, certain 2-imino-1,2-dihydropyridine-3-carbonitrile derivatives have displayed potent activity, with one compound showing an IC50 value of 0.70 µM against the HT-29 colon cancer cell line. nih.gov Another study on non-fused cyanopyridone derivatives reported IC50 values as low as 1.39 µM against the MCF-7 breast cancer cell line and 2.68 µM against the HepG2 liver cancer cell line. mdpi.com The anticancer activity is highly dependent on the specific chemical substitutions on the pyridine ring, with factors like halogenation or the presence of specific aryl groups significantly influencing cytotoxicity. nih.govmdpi.com

| Compound/Derivative | Cancer Cell Line | Cell Line Type | Activity (IC50 in µM) | Reference |

|---|---|---|---|---|

| 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile (6) | HT-29 | Colon Cancer | 0.70 | nih.gov |

| 4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile (4) | MDA-MB-231 | Breast Cancer | 4.6 | nih.gov |

| 4-(3,4-Dichlorophenyl)-2-imino-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile (10) | HT-29 | Colon Cancer | 2.18 | nih.gov |

| Cyanopyridone derivative (5a) | MCF-7 | Breast Cancer | 1.77 | mdpi.com |

| Cyanopyridone derivative (5e) | MCF-7 | Breast Cancer | 1.39 | mdpi.com |

| Cyanopyridone derivative (5a) | HepG2 | Liver Cancer | 2.71 | mdpi.com |

| Pyridopyrimidine derivative (6b) | HepG2 | Liver Cancer | 2.68 | mdpi.com |

| Benzimidazole derivative (se-182) | A549 | Lung Cancer | 15.80 | jksus.org |

| Benzimidazole derivative (se-182) | HepG2 | Liver Cancer | 15.58 | jksus.org |

Induction of Apoptosis and Cell Cycle Modulation

Research into the apoptotic and cell cycle modulating effects of 4-aminopyridine has primarily been conducted in the context of oncology. Studies have demonstrated that 4-AP can induce apoptosis, or programmed cell death, in certain cancer cell lines. For instance, in malignant astrocytoma cells, 4-aminopyridine has been shown to inhibit proliferation in a dose-dependent manner and induce apoptosis in cells with wild-type p53. nih.gov This pro-apoptotic effect is a significant area of interest for potential therapeutic applications.

Furthermore, 4-aminopyridine has been observed to influence the cell cycle. In breast cancer cell lines, treatment with 4-AP led to an arrest in the G1 phase of the cell cycle. nih.gov When used in combination with the chemotherapeutic agent paclitaxel, it resulted in cell cycle arrest at the S and G2/M phases, suggesting a potential synergistic effect in cancer treatment. nih.gov The underlying mechanisms of these effects are thought to be linked to the modulation of ion channels, which play a crucial role in cell proliferation and signaling. nih.gov

Table 1: Effects of 4-Aminopyridine on Apoptosis and Cell Cycle

| Cell Line | Effect | Mechanism of Action |

| Malignant Astrocytoma (U87) | Induction of apoptosis | Dependent on wild-type p53 |

| Breast Cancer (MCF-7) | G1 phase cell cycle arrest | Modulation of ion channels |

| Breast Cancer (MDA-MB-231) | G1 phase cell cycle arrest | Modulation of ion channels |

Therapeutic Applications in Neurodegenerative Disorders

The therapeutic potential of 4-aminopyridine and its derivatives in neurodegenerative disorders is a well-established area of research, with approved clinical applications.

In multiple sclerosis (MS), the insulating myelin sheath surrounding nerve fibers is damaged, leading to impaired nerve signal conduction. youtube.com 4-aminopyridine, known clinically as dalfampridine, is a potassium (K+) channel blocker. nih.govpensoft.net By blocking these channels on the surface of nerve fibers, 4-AP can improve the conduction of nerve signals through demyelinated axons. youtube.commsnz.org.nz This mechanism of action has been shown to translate into clinical benefits for some individuals with MS, including improved walking speed and muscle strength in the lower extremities. nih.gov Animal studies have consistently demonstrated that 4-AP can enhance impulse conduction through demyelinated lesions. nih.gov Furthermore, some research suggests that 4-aminopyridine may also have neuroprotective effects, potentially by stabilizing myelin and oligodendroglial cells. youtube.com

Lambert-Eaton Myasthenic Syndrome (LEMS) is a rare autoimmune disorder that affects the neuromuscular junction, leading to muscle weakness. nih.gov The underlying cause is a reduction in the release of the neurotransmitter acetylcholine (B1216132). nih.gov 3,4-Diaminopyridine (3,4-DAP), a derivative of 4-aminopyridine, is an effective symptomatic treatment for LEMS. dovepress.com It acts by blocking presynaptic potassium channels, which prolongs the depolarization of the nerve terminal and increases the influx of calcium ions. This, in turn, enhances the release of acetylcholine at the neuromuscular junction. tg.org.au Clinical trials have shown that 3,4-DAP significantly improves muscle strength and compound muscle action potential amplitudes in patients with LEMS. dovepress.comnih.govresearchgate.net

Demyelination is a significant contributor to the neurological deficits observed after spinal cord injury (SCI). nih.gov 4-aminopyridine has been investigated for its potential to restore nerve conduction in demyelinated axons within the injured spinal cord. nih.govnih.gov As a potassium channel blocker, 4-AP can promote the propagation of action potentials across these damaged nerve fibers. frontiersin.org Clinical studies in patients with chronic SCI have shown that 4-AP can lead to temporary improvements in motor control, sensory function, and a reduction in chronic pain and spasticity. nih.gov These findings suggest a potential role for pharmaceutical management of conduction deficits in improving neurological function in some individuals with SCI. nih.gov

Table 2: Therapeutic Applications and Mechanisms of Aminopyridines in Neurological Disorders

| Disorder | Compound(s) | Mechanism of Action | Key Research Findings |

| Multiple Sclerosis | 4-Aminopyridine (Dalfampridine) | Blocks potassium channels, improving nerve conduction in demyelinated axons. youtube.comnih.govpensoft.netmsnz.org.nz | Improved walking speed and lower extremity muscle strength in a subset of patients. nih.gov |

| Lambert-Eaton Myasthenic Syndrome | 3,4-Diaminopyridine | Blocks presynaptic potassium channels, enhancing acetylcholine release. tg.org.au | Significant improvement in muscle strength and compound muscle action potential amplitudes. dovepress.comnih.govresearchgate.net |

| Spinal Cord Injury | 4-Aminopyridine | Blocks potassium channels, restoring conduction in demyelinated axons. nih.govnih.govfrontiersin.org | Temporary improvements in motor and sensory function, and reduction in pain and spasticity. nih.gov |

Botulism is a serious illness caused by a neurotoxin that blocks the release of acetylcholine at the neuromuscular junction, leading to paralysis. nih.gov Aminopyridines, including 4-aminopyridine and 3,4-diaminopyridine, have been investigated as potential therapeutic agents for botulism. nih.govnih.gov By enhancing the release of acetylcholine, these compounds can counteract the effects of the botulinum toxin. nih.gov Studies in animal models have shown that 3,4-DAP can reverse respiratory depression and neuromuscular weakness. nih.gov While clinical data is more limited, there are anecdotal reports of symptomatic benefit in patients with botulism treated with aminopyridines. nih.gov

Anti-Inflammatory Effects

Recent research has begun to explore the anti-inflammatory properties of 4-aminopyridine and its derivatives. In a preclinical study, 4-AP was found to significantly reduce the expression of pro-inflammatory cytokines while increasing the expression of anti-inflammatory markers. nih.gov This suggests a potential role for 4-aminopyridine in modulating inflammatory responses.

Furthermore, new peptide derivatives of 4-aminopyridine have been synthesized and evaluated for their anti-inflammatory effects. researchgate.net In a rat model of immune complex-induced inflammation, one of these derivatives demonstrated a clear anti-inflammatory effect by preventing or inhibiting the production of antibodies in the blood. researchgate.net These findings open up new avenues for the therapeutic application of 4-aminopyridine derivatives in inflammatory conditions. Some studies have also investigated newly synthesized pyridinedicarbonitrile derivatives for their anti-inflammatory and analgesic activities. nih.gov

Antitubercular Activity Research

The pyridine scaffold is a crucial component in several established antitubercular drugs, including isoniazid (B1672263) and ethionamide. plos.org This has prompted significant research into novel pyridine derivatives, such as those based on the aminopyridine-carbonitrile structure, as potential agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. plos.orgnih.gov Studies have focused on synthesizing and evaluating these compounds against both drug-sensitive and drug-resistant Mtb strains. nih.gov

A notable study involved the screening of a series of 2-amino-pyridine-3-carbonitrile derivatives for their in vitro antitubercular activity against the Mtb H37Rv strain. plos.orgnih.gov In this series, several compounds demonstrated significant potency. nih.gov Compound 40 , a 2-amino-pyridine-3-carbonitrile derivative, emerged as the most potent, with a Minimum Inhibitory Concentration (MIC) of approximately 8 μM. plos.orgnih.gov This potency is comparable to the broad-spectrum antibiotic ciprofloxacin (B1669076) (MIC ~9 μM) and streptomycin (B1217042) (MIC ~11 μM), and it is about three times more potent than the first-line antitubercular drug pyrazinamide (B1679903) (MIC ~25 μM). plos.orgnih.gov Further investigation showed that compound 40 was non-toxic to human liver cell lines (LO2), suggesting a degree of selectivity for the mycobacterium. plos.orgnih.gov

The structure-activity relationship (SAR) analysis from this research indicated that the presence of indole (B1671886) and 2-chlorophenyl moieties contributed significantly to the antitubercular potency. nih.gov Compounds 27 , 30 , 41 , 50 , 51 , and 60 from the broader study, which included related pyran derivatives, also exhibited activity comparable to streptomycin, with MIC values ranging from 16 to 18 μM. plos.orgnih.gov These findings suggest that 2-aminopyridine-3-carbonitrile derivatives are promising lead molecules for developing new antitubercular drugs. plos.orgnih.gov

Another study highlighted two pyridine derivatives, compounds 1 and 2 , which displayed encouraging activity against the H37Rv strain with IC50 values of 3.2 µM and 1.5 µM, respectively. nih.gov These compounds also showed significant activity against several drug-resistant Mtb isolates, including strains resistant to isoniazid and rifampicin. nih.gov The development of analogs effective against resistant strains is a critical area of tuberculosis research due to the global health threat posed by multi-drug resistant tuberculosis (MDR-TB). nih.gov

Table 1: Antitubercular Activity of Selected Aminopyridine-Carbonitrile Derivatives and Reference Drugs

| Compound | Target/Strain | Measurement | Value (µM) | Source |

|---|---|---|---|---|

| Compound 40 | Mtb H37Rv | MIC | ~8 | plos.orgnih.gov |

| Compound 1 | Mtb H37Rv | IC50 | 3.2 | nih.gov |

| Compound 2 | Mtb H37Rv | IC50 | 1.5 | nih.gov |

| Compounds 27, 30, etc. | Mtb H37Rv | MIC | ~16-18 | nih.gov |

| Ciprofloxacin (Reference) | Mtb H37Rv | MIC | ~9 | plos.orgnih.gov |

| Streptomycin (Reference) | Mtb H37Rv | MIC | ~11 | plos.orgnih.gov |

Exploration of Other Biological Activities (e.g., Antiviral, Antiulcer)

Beyond their antitubercular potential, pyridine derivatives are known to possess a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. plos.orgnih.gov Research into the specific applications of this compound and its analogs in these areas is an ongoing field of study.

Antiviral Activity

The pyrimidine (B1678525) nucleus, which can be synthesized from aminopyridine-carbonitrile precursors, is found in many compounds with potent antiviral activity. nih.gov A study exploring 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which were synthesized starting from a related compound, 4-amino-2-(methylthio)pyrimidine-5-carbonitrile, identified derivatives with intriguing antiviral properties. mdpi.com Specifically, compounds bearing amino-indane or tetrahydronaphthalene substitutions demonstrated notable activity against human coronavirus strains HCoV-229E and HCoV-OC43 without showing cellular toxicity. mdpi.com This highlights the potential of using the aminopyrimidine-carbonitrile scaffold as a starting point for the development of novel antiviral agents. nih.govmdpi.com The broad antiviral potential of pyrimidine derivatives has been evaluated against a wide range of viruses, including influenza, herpes, hepatitis, and human immunodeficiency virus (HIV). nih.gov

Antiulcer Activity

Research specifically detailing the antiulcer activity of this compound is limited in the available literature. However, the broader class of pyridine-containing compounds has been investigated for gastroprotective effects. For instance, a copper complex of nicotinic acid (a pyridine derivative) was shown to have antisecretory and gastrocytoprotective actions, reducing gastric juice volume and enhancing mucin secretion in experimental models. nih.gov Other distinct heterocyclic structures, such as 4,6-diarylpyridazinones, have also been modified to produce derivatives with gastric anti-secretory and anti-ulcer activities. nih.gov While these studies establish the potential for pyridine-related structures to influence pathways relevant to ulcer prevention, direct evidence for this compound itself in this therapeutic area is not yet prominent.

Table 2: List of Mentioned Compounds

| Compound Name/Identifier | Chemical Class/Description |

|---|---|

| This compound | The subject compound, a substituted aminopyridine |

| Isoniazid | An established antitubercular drug containing a pyridine ring |

| Ethionamide | An established antitubercular drug containing a pyridine ring |

| Ciprofloxacin | A broad-spectrum antibiotic used as a reference drug |

| Streptomycin | An aminoglycoside antibiotic used as a reference drug |

| Pyrazinamide | A first-line antitubercular drug used as a reference drug |

| Compound 40 | A potent 2-amino-pyridine-3-carbonitrile derivative |

| Compounds 1 and 2 | Pyridine derivatives with antitubercular activity |

| Compounds 27, 30, 41, 50, 51, 60 | 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives |

| 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile | A pyrimidine precursor used in antiviral synthesis |

| Copper nicotinate | A copper complex of a pyridine derivative with anti-ulcer activity |

Mechanistic Elucidation of 4 Aminopyridine 2 Carbonitrile Bioactivity

Identification of Molecular Targets and Binding Sites

No specific molecular targets or binding sites for 4-Aminopyridine-2-carbonitrile have been identified in the reviewed literature.

Enzyme Inhibition Kinetics and Selectivity Studies

There are no available studies detailing the enzyme inhibition kinetics or selectivity profile of this compound.

Receptor Binding and Allosteric Modulation

Information regarding the receptor binding properties or any potential allosteric modulation effects of this compound is not available in the current body of scientific research.

Impact on Cellular Signaling Pathways and Gene Expression

The impact of this compound on cellular signaling pathways and gene expression has not been documented in the available scientific literature.

Computational Chemistry and in Silico Investigations of 4 Aminopyridine 2 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Energy Profiling)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are used to determine the electronic structure, optimized geometry, and vibrational frequencies of compounds.

DFT studies on the related compound, 4-aminopyridine (B3432731) (4-AP), have been performed using the B3LYP method with a 6-311++G (2d, 2p) basis set to calculate its equilibrium geometry and harmonic vibrational frequencies. Such calculations provide detailed information on bond lengths and angles. For instance, in 4-AP, the exocyclic C-N bond distance is computed to be 1.383 Å, and the average C-C bond distance in the pyridine (B92270) ring is approximately 1.396 Å. Similar DFT calculations for 4-Aminopyridine-2-carbonitrile would elucidate how the addition of a nitrile group at the C2 position influences the geometry and electronic distribution of the pyridine ring and the amino group.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher polarizability and greater chemical reactivity. For the parent 4-aminopyridine, the HOMO-LUMO energy gap has been calculated to be -0.2723 eV using DFT methods. The analysis of this gap for this compound would provide crucial insights into its stability and reactivity profile. A lower energy gap generally correlates with higher chemical reactivity and lower kinetic stability, which can be important for understanding potential biological interactions. researchgate.netscirp.org

Table 1: Comparison of Calculated Parameters for Aminopyridines

| Parameter | 2-Aminopyridine (B139424) | 3-Aminopyridine | 4-Aminopyridine |

|---|---|---|---|

| HOMO-LUMO Energy Gap (eV) | -0.2624 | -0.1915 | -0.2723 |

| Mean C-C Bond Distance (Å) | 1.395 | 1.397 | 1.396 |

| Exo C-NH2 Bond Distance (Å) | 1.383 | 1.394 | 1.383 |

Note: Data is for the parent aminopyridine isomers, calculated using the DFT/B3LYP method. Similar calculations are essential for this compound.

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific biological target, typically a protein or enzyme. This method is instrumental in identifying potential drug targets and elucidating the mechanism of action at a molecular level.

For aminopyridine derivatives, a primary biological target is the voltage-gated potassium (K+) channel. nih.gov Molecular docking studies on 4-aminopyridine have identified a binding site within the α-subunit of the KcsA K+ channel, specifically interacting with amino acid residues between Thr107 and Ala111. nih.gov The binding is primarily driven by the formation of hydrogen bonds between the aminopyridine and the carboxylic oxygens of these residues. nih.gov In these simulations, 4-aminopyridine orients itself perpendicular to the axis of the channel pore. nih.gov

A molecular docking simulation for this compound would involve preparing the 3D structure of the ligand and docking it into the active site of a relevant target, such as a specific subtype of potassium channel or another enzyme implicated in a disease pathway. The results would predict the binding affinity (often expressed as a docking score in kcal/mol) and visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, between the nitrile and amino groups of the ligand and the amino acid residues of the target protein. Such studies on related 2-aminopyridine-3-carbonitrile derivatives have successfully identified key interactions within the enzymatic pockets of targets like thymidylate kinase. uel.ac.ukplos.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds. rsc.orgmdpi.com

A QSAR model is developed by calculating a set of molecular descriptors (e.g., lipophilic, electronic, and steric parameters) for a training set of molecules with known activities. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to create an equation that links these descriptors to the observed activity. nih.govresearchgate.net

For a compound like this compound, a QSAR analysis would first require experimental data on its biological activity (e.g., IC50 values) against a specific target, along with data for a series of structurally related compounds. Descriptors such as LogP (lipophilicity), molar refractivity (steric properties), and LUMO energy (electronic properties) would be calculated. The resulting QSAR model could then be used to predict the activity of other aminopyridine-carbonitrile derivatives and guide the design of more potent analogs. The statistical validity of the model is typically assessed using parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²). nih.govresearchgate.net

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

The pharmacokinetic properties of a potential drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical for its success. In silico ADME prediction tools provide rapid and cost-effective estimations of these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics. christuniversity.inmdpi.com

Various computational models and web-based platforms, such as SwissADME and preADMET, are used to predict a range of ADME properties based on a molecule's structure. mdpi.com For this compound, these tools can predict key parameters that influence its behavior in the body.

Table 2: Predicted ADME Properties for Representative Aminopyridine Derivatives

| Property | Description | Predicted Outcome for Similar Compounds |

|---|---|---|

| Human Intestinal Absorption (HIA) | Percentage of the compound absorbed from the gut. | High GI absorption predicted. plos.org |

| Blood-Brain Barrier (BBB) Penetration | Ability to cross the BBB and enter the central nervous system. | Predicted to be a non-penetrant. |

| CYP450 Inhibition | Potential to inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4). | May show inhibition of specific isoforms like CYP2C19. plos.org |

| P-glycoprotein (P-gp) Substrate | Likelihood of being a substrate for the P-gp efflux pump. | Predicted to not be a P-gp substrate. plos.org |

| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness. | Generally passes the rule (e.g., MW < 500, LogP < 5). plos.org |

Note: These are generalized predictions based on studies of similar aminopyridine-carbonitrile structures and would require specific calculation for this compound.

These predictions help in assessing the oral bioavailability and potential for drug-drug interactions. For example, predicting whether the compound inhibits cytochrome P450 (CYP) enzymes is crucial, as inhibition can lead to adverse drug reactions when co-administered with other medications. plos.org

Theoretical Predictions of Biological Activity and Toxicity

Beyond pharmacokinetics, computational methods are increasingly used to predict the potential biological activities and toxicity profiles of novel compounds. nih.govnih.gov These predictions are based on structural alerts, machine learning models trained on large datasets of known toxic compounds, and docking simulations against off-target proteins. nih.govresearchgate.net

For this compound, its biological activity spectrum can be predicted using online tools that compare its structure to databases of compounds with known activities. This can suggest potential therapeutic applications, such as antibacterial, anticancer, or anti-inflammatory effects, which are common among pyridine derivatives. rsc.org

Toxicity prediction is equally critical. The parent compound, 4-aminopyridine, is known to be an avicide and can cause neurotoxicity in humans at high doses, leading to symptoms like hyperexcitability, seizures, and cardiac arrhythmia. researchgate.net In silico toxicity models can assess the risk of various toxic endpoints for this compound, including:

Mutagenicity (AMES test prediction): To assess the potential to cause DNA mutations.

Cardiotoxicity (hERG inhibition): To predict the risk of blocking the hERG potassium channel, which can lead to cardiac arrhythmias.

Hepatotoxicity: To evaluate the potential for liver damage.

These computational toxicity assessments are vital for prioritizing compounds for further development and flagging potential safety concerns long before any in vivo testing is conducted. nih.gov

Environmental Fate and Metabolic Degradation of 4 Aminopyridine 2 Carbonitrile

Biodegradation Pathways in Environmental Systems

The biodegradation of 4-aminopyridine-2-carbonitrile in environmental systems is likely to involve two primary sites of enzymatic attack: the pyridine (B92270) ring and the carbonitrile group. Based on studies of 4-aminopyridine (B3432731) and various cyanopyridines, a plausible pathway would involve initial hydroxylation of the pyridine ring, followed by ring cleavage. researchgate.net Concurrently or separately, the carbonitrile group can be hydrolyzed to an amide and then to a carboxylic acid.

A proposed degradation pathway for 4-aminopyridine involves its conversion to 3,4-dihydroxypyridine, which then undergoes ring cleavage to form 3-(N-formyl)-formiminopyruvate. researchgate.net For this compound, a similar pathway could occur, though the electronic influence of the carbonitrile group might alter the positions of initial enzymatic attack.

The degradation of the nitrile group is a well-documented microbial process. Bacteria can utilize nitriles as carbon and nitrogen sources through two main enzymatic pathways. nih.gov The first involves a nitrile hydratase, which converts the nitrile to an amide (in this case, 4-aminopyridine-2-carboxamide), followed by an amidase that hydrolyzes the amide to the corresponding carboxylic acid (4-aminopicolinic acid) and ammonia. nih.govwikipedia.org The second pathway involves a nitrilase, which directly hydrolyzes the nitrile to the carboxylic acid and ammonia. nih.govwikipedia.org

Table 1: Potential Biodegradation Products of this compound

| Parent Compound | Potential Intermediate Products | Potential Final Products |

|---|

While no microorganisms have been specifically identified for the degradation of this compound, numerous bacteria capable of degrading 4-aminopyridine and cyanopyridines have been isolated from soil. epa.govnih.gov

For the pyridine ring component, soil enrichment cultures have yielded consortia of bacteria capable of degrading 4-aminopyridine. researchgate.net Genera such as Arthrobacter have been identified in the degradation of pyridine and its derivatives. nih.gov

For the nitrile group, bacteria from the genera Rhodococcus and Pseudomonas are well-known for their ability to hydrolyze nitriles. nih.govnih.govnih.govnih.gov For instance, Rhodococcus ruber has been shown to possess nitrile hydratase activity capable of transforming 2- and 4-cyanopyridines. nih.gov Similarly, Pseudomonas fluorescens contains nitrilase enzymes that act on these substrates. nih.govnih.gov Strains of Nocardia, Fusarium, and Aspergillus have also demonstrated the ability to hydrolyze cyanopyridines. nih.govresearchgate.net It is plausible that similar microorganisms could be involved in the breakdown of this compound.

Table 2: Microorganisms Involved in the Degradation of Related Compounds

| Microorganism Genus | Related Compound Degraded | Key Enzyme System |

|---|---|---|

| Arthrobacter | Pyridine | Monooxygenase |

| Rhodococcus | 4-Cyanopyridine, Aliphatic nitriles | Nitrile hydratase, Amidase |

| Pseudomonas | 4-Cyanopyridine, Cyanide | Nitrilase, Cyanide dihydratase |

| Nocardia | 4-Cyanopyridine | Nitrilase |

| Fusarium | 4-Cyanopyridine | Nitrilase |

The enzymatic degradation of this compound would likely be initiated by one of two main classes of enzymes, depending on the microbial species present.

Monooxygenases and Dioxygenases: These enzymes are responsible for the initial attack on the pyridine ring. researchgate.net They introduce hydroxyl groups onto the aromatic ring, which destabilizes it and facilitates subsequent ring cleavage. In the degradation of pyridine by Arthrobacter sp., a flavin-dependent monooxygenase is responsible for the first step. nih.gov

Nitrile-Hydrolyzing Enzymes: These enzymes target the carbonitrile substituent.

Nitrile Hydratase (NHase): This metalloenzyme catalyzes the hydration of a nitrile to its corresponding amide. wikipedia.org NHases are often found in Rhodococcus species and are used industrially for the production of amides like nicotinamide (B372718) from 3-cyanopyridine. wikipedia.orgnih.gov The process is a two-step pathway where the amide is subsequently hydrolyzed by an amidase. nih.gov

Nitrilase: This enzyme catalyzes the direct hydrolysis of a nitrile to a carboxylic acid and ammonia. wikipedia.org Nitrilases are found in a variety of bacteria, fungi, and plants and offer a more direct route to the carboxylic acid. nih.govnih.govresearchgate.net

The expression of these enzymes can be inducible, meaning they are produced by the microorganism in the presence of the nitrile substrate. nih.govnih.gov

Environmental Persistence and Transformation Studies

Specific studies on the environmental persistence of this compound are not available. However, data on 4-aminopyridine can provide some insights. 4-aminopyridine is known to be highly persistent in soil, with a half-life that can range from 3 to 32 months depending on the soil type. orst.eduepa.gov It adsorbs strongly to soil particles, which can limit its mobility in the environment. epa.govorst.edu The rate of its metabolism in aerobic soil appears to be influenced by the amount of organic matter. orst.edu

It is suggested that the degradation of 4-aminopyridine in soil may proceed through deamination to produce 4-hydroxypyridine, followed by the formation of dihydroxylated pyridine intermediates. epa.gov While 4-aminopyridine is highly soluble in water, its strong adsorption to soil suggests it is not expected to be prevalent in surface water from land application. orst.edu

The addition of a carbonitrile group to the 4-aminopyridine structure would likely alter its physical and chemical properties, including its solubility, adsorption characteristics, and susceptibility to microbial attack. The nitrile group can serve as a metabolic handle for certain microorganisms, potentially leading to a different persistence profile compared to the parent compound.

Advanced Analytical Methodologies for Environmental Monitoring

Monitoring for this compound in environmental samples would require sensitive and selective analytical methods. While specific methods for this compound are not documented, techniques used for the analysis of 4-aminopyridine and other pyridine derivatives in environmental matrices can be adapted.

High-Performance Liquid Chromatography (HPLC) is a common technique for the determination of aminopyridines in various samples. nih.govhelixchrom.com For environmental monitoring, HPLC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) would provide the necessary sensitivity and specificity to detect low concentrations in complex matrices like soil and water. cdc.gov These methods allow for the unambiguous identification and quantification of the target analyte.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful tool for the analysis of pyridine compounds in environmental samples. cdc.gov For polar compounds like aminopyridines, derivatization may be necessary to improve their volatility and chromatographic performance.

Sample preparation is a critical step for environmental monitoring. For soil samples, this would typically involve extraction with a suitable solvent, followed by a clean-up step to remove interfering substances. For water samples, solid-phase extraction (SPE) can be used to concentrate the analyte and remove matrix components prior to instrumental analysis.

Table 3: Analytical Techniques for Monitoring Pyridine Derivatives in Environmental Samples

| Technique | Sample Type | Typical Detection Limit | Advantages |

|---|---|---|---|

| HPLC-UV | Water, Soil | ng/L to µg/L | Robust, widely available |

| LC-MS/MS | Water, Soil, Biological | pg/L to ng/L | High sensitivity and specificity |

Future Research Directions and Translational Perspectives

Rational Design of Novel 4-Aminopyridine-2-carbonitrile Analogues for Enhanced Efficacy and Specificity

Rational drug design is a cornerstone in the development of new therapeutic agents, aiming to optimize the pharmacological profile of a lead compound. For this compound, this approach involves systematic modifications of its chemical structure to enhance its efficacy and specificity for biological targets.

Structure-Activity Relationship (SAR) Studies Structure-activity relationship (SAR) studies are fundamental to the rational design of more potent and selective aminopyridine derivatives. rsc.org These studies analyze how specific changes to the molecular structure of this compound affect its biological activity. For example, research on related pyridine (B92270) derivatives has shown that the number and position of substituents like methoxy (B1213986) (O-CH3) groups can significantly influence antiproliferative activity, with an increase in these groups often leading to lower IC50 values (indicating higher potency). mdpi.com Similarly, the addition of amino (NH2), hydroxyl (OH), and halogen groups (Br, Cl, F) can also modulate the biological effects of the parent compound. mdpi.com

By systematically altering the substituents on the pyridine ring of this compound, researchers can map out the key structural features required for optimal interaction with its target. This could involve modifying the size, lipophilicity, and electronic properties of the molecule to improve its binding affinity and selectivity. For instance, studies on 4-aminopyridine (B3432731) (4-AP) analogues have demonstrated that adding a methyl group at the 3-position can increase potency seven-fold, while other substitutions may decrease it. scispace.com

Computational Modeling and Molecular Docking Computational tools play a crucial role in modern drug design. Molecular dynamics simulations can be used to explore the interactions between a ligand and its protein target at an atomic level. nih.govmdpi.com This allows for the in-silico prediction of how novel analogues of this compound might bind to their targets. By understanding these interactions, chemists can design and synthesize new compounds with a higher probability of success, thereby streamlining the drug discovery process. nih.gov

Table 1: Impact of Structural Modifications on the Activity of Pyridine Derivatives

| Derivative Type | Structural Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 4-Aminopyridine Analogues | Addition of a methyl group at the 3-position | ~7-fold increase in potency compared to 4-AP | scispace.com |

| 4-Aminopyridine Analogues | Addition of a trifluoromethyl group at the 2-position | ~60-fold decrease in activity compared to 4-AP | scispace.com |

| General Pyridine Derivatives | Increasing the number of methoxy (-OCH3) groups | Increased antiproliferative activity (lower IC50) | mdpi.com |

| 4-Amino-2-thiopyrimidine Derivatives | Presence of a 2-aminoethyl group at the 2-position | Highest potency in inhibiting platelet aggregation | nih.gov |

Development of Targeted Drug Delivery Systems for this compound

Targeted drug delivery systems are designed to increase the concentration of a therapeutic agent at the site of action, thereby enhancing its efficacy and minimizing off-target effects. For a potent molecule like this compound, such systems are crucial for translating its in-vitro activity into viable therapeutic applications.

Nanoparticle-Based Delivery Nanoparticles offer a versatile platform for drug delivery due to their small size and the ability to be functionalized with targeting ligands. juniperpublishers.comnih.gov Various types of nanoparticles, including liposomes, polymeric nanoparticles, and carbon-based nanomaterials, are being explored for this purpose. juniperpublishers.comresearchgate.net

Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com Liposomal formulations can protect the encapsulated drug from degradation and can be modified with polymers like polyethylene (B3416737) glycol (PEG) to increase their circulation time in the bloodstream. mdpi.com Furthermore, the surface of liposomes can be decorated with specific ligands (such as antibodies or peptides) to actively target them to diseased cells or tissues. mdpi.comnih.gov

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug and release it in a controlled manner. nih.gov The properties of these nanoparticles, such as their size and drug release kinetics, can be tuned by selecting different polymers and fabrication methods. nih.gov

Carbon Nanoparticles: Materials like carbon nanotubes and graphene oxide have a high surface area that can be utilized for drug loading. researchgate.net Their surfaces can be chemically modified to improve solubility and attach targeting molecules. researchgate.net

The primary goals of using these nanoparticle systems for this compound are to improve its bioavailability, provide sustained release, and achieve targeted delivery to specific cells or tissues. nih.gov

Table 2: Overview of Nanoparticle-Based Drug Delivery Systems

| Nanoparticle Type | Description | Potential Advantages for this compound Delivery | Reference |

|---|---|---|---|

| Liposomes | Vesicles made of one or more lipid bilayers. | Biocompatible, can carry both hydrophilic and hydrophobic drugs, surface is modifiable for targeting. | mdpi.com |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. | Controlled and sustained drug release, protects drug from degradation. | nih.gov |

| Carbon Nanoparticles | Nanomaterials such as carbon nanotubes and graphene oxide. | High surface area for drug loading, potential for functionalization. | researchgate.net |

Integration of Multi-Omics Technologies for Deeper Mechanistic Understanding

To fully harness the therapeutic potential of this compound, a comprehensive understanding of its mechanism of action is essential. Multi-omics technologies, which involve the large-scale analysis of biological molecules, provide a powerful approach to achieve this. mdpi.com

Exploring Drug-Target Interactions By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a holistic picture of how this compound affects cellular processes. mdpi.com

Transcriptomics (RNA-seq): This technology can reveal how the compound alters gene expression patterns in cells. This can help identify the signaling pathways that are modulated by the drug.

Proteomics: This involves the large-scale study of proteins and can identify the specific proteins that physically interact with this compound. It can also quantify changes in protein expression levels following drug treatment.

Metabolomics: This technique analyzes the small-molecule metabolites within a cell or biological system. It can provide insights into how the compound affects metabolic pathways.

The integration of these multi-omics datasets can help in constructing regulatory networks that explain the drug's effects on a systems level. mdpi.com This deeper mechanistic understanding can, in turn, inform the rational design of more effective and specific analogues and aid in the identification of new therapeutic applications. mdpi.com Single-cell multi-omics can further refine this understanding by revealing cell-specific responses, which is particularly important in heterogeneous tissues like tumors. mdpi.comresearchgate.net

Exploration of this compound in Emerging Therapeutic Areas